molecular formula C17H14Cl2N2 B12040018 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 7496-19-7

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B12040018
CAS No.: 7496-19-7
M. Wt: 317.2 g/mol
InChI Key: JXBOVEHPRDQCCG-JLHYYAGUSA-N
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Description

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and dimethylaminophenyl groups attached to an acrylonitrile moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse research applications.

Properties

CAS No.

7496-19-7

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

(Z)-2-(2,6-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H14Cl2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+

InChI Key

JXBOVEHPRDQCCG-JLHYYAGUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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